molecular formula C17H14N2OS B2787262 (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide CAS No. 78374-74-0

(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide

Cat. No.: B2787262
CAS No.: 78374-74-0
M. Wt: 294.37
InChI Key: PPTSXUXYFAPLKW-YGWYKEQZSA-N
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Description

The compound "(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide" is a benzothiazole derivative featuring a propenamide substituent. Its structure includes a 2,3-dihydrobenzothiazole core with a methyl group at position 3 and a phenyl-substituted propenamide moiety.

Properties

IUPAC Name

(Z)-N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-19-14-9-5-6-10-15(14)21-17(19)18-16(20)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11-,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTSXUXYFAPLKW-DLDAZZGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2SC1=NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by the cyclization of appropriate precursors such as 2-aminothiophenol with α-haloketones under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzothiazole ring through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Phenylacrylamide Moiety: The phenylacrylamide moiety is synthesized by the reaction of aniline with acryloyl chloride under basic conditions to form N-phenylacrylamide.

    Coupling Reaction: The final step involves the coupling of the 3-methylbenzothiazole derivative with N-phenylacrylamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Core Structure Key Substituents Functional Group Role References
(2Z)-N-[(2Z)-3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide 2,3-Dihydrobenzothiazole 3-Methyl, N-(3-phenylpropenamide) Electron-withdrawing; catalytic site -
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 2,3-Dihydrothiazole 2-Methoxyphenyl, 4-methylbenzamide Steric hindrance; π-π interactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-1,1-dimethylethyl, 3-methyl N,O-bidentate directing group
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole Phenylacetyl, ethyl carbamate Nucleophilic reactivity
(2Z)-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide Oxadiazole-pyridine hybrid Thiophene, oxadiazole, propenamide Bioactivity modulation

Spectroscopic and Structural Differences

  • NMR Profiles :

    • The target compound’s benzothiazole core and propenamide chain would exhibit distinct aromatic proton shifts (δ ~7.5–8.2 ppm for benzothiazole; δ ~6.5–7.2 ppm for propenamide vinyl protons) compared to triazole-based analogs (e.g., δ 4.3 ppm for NH2 in ) .
    • Methoxy groups in analogs like ’s compound introduce deshielding effects (δ ~3.8–4.0 ppm for OCH3) absent in the target compound .
  • Crystallography :

    • The dihydrothiazole ring in ’s compound shows mean C–C bond lengths of 0.002 Å (σ) with an R factor of 0.038, indicating high structural precision. Similar rigidity is expected for the target compound’s benzothiazole core .

Biological Activity

The compound (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide, a derivative of benzothiazole, has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticonvulsant activities, and summarizes relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2S2C_{16}H_{14}N_{2}S_{2}, with a molecular weight of approximately 298.426 g/mol. The structure features a benzothiazole moiety linked to a phenylprop-2-enamide group, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds synthesized from N,N-disubstituted β-amino acids with thiazole and aromatic substituents demonstrated notable antimicrobial effects. One study highlighted that certain derivatives could inhibit bacterial growth effectively, suggesting their potential use in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameActivityTarget Organisms
3-Methyl-2-benzothiazolinone hydrazoneModerateVarious bacteria
3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acidSignificantGram-positive bacteria

Anticonvulsant Activity

Another prominent area of research is the anticonvulsant activity of related compounds. A study on cinnamamide derivatives, which share structural similarities with our compound, demonstrated significant anticonvulsant effects in various animal models. For example, the compound KM-568 showed effectiveness in reducing seizure frequency and severity in models of epilepsy .

Table 2: Anticonvulsant Activity Data

Compound NameModel UsedED50 (mg/kg)Route of Administration
KM-568Maximal Electroshock Test44.46 (mice i.p.)Intraperitoneal
KM-5686-Hz Psychomotor Seizure Model71.55 (mice i.p.)Intraperitoneal

Case Studies

  • Study on Antimicrobial Effects : A recent study synthesized various benzothiazole derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that certain modifications to the benzothiazole structure enhanced efficacy against Gram-positive bacteria .
  • Anticonvulsant Research : In a preclinical study involving KM-568, researchers observed significant reductions in seizure activity across multiple models, indicating that structural features similar to those in this compound are crucial for its anticonvulsant properties. The compound was shown to increase the seizure threshold significantly in treated animals .

The proposed mechanisms for the biological activities of these compounds include:

  • Antimicrobial Action : The interaction with bacterial cell membranes leading to increased permeability or disruption of metabolic pathways.
  • Anticonvulsant Mechanism : Modulation of GABAergic neurotransmission has been suggested as a pathway through which these compounds exert their anticonvulsant effects.

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